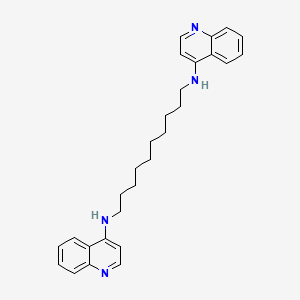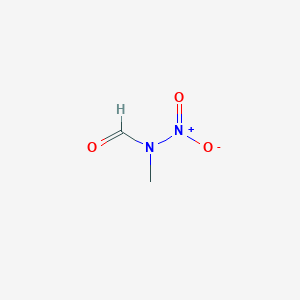
Formamide, N-methyl-N-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Formamide, N-methyl-N-nitro-, can be synthesized through several methods. One common approach involves the nitration of N-methylformamide using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In industrial settings, the production of Formamide, N-methyl-N-nitro-, often involves continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the risk of hazardous by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Formamide, N-methyl-N-nitro-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroformaldehyde or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-methyl-N-aminoformamide.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides like sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.
Major Products
Oxidation: Nitroformaldehyde and other oxidized derivatives.
Reduction: N-methyl-N-aminoformamide.
Substitution: Various substituted formamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Formamide, N-methyl-N-nitro-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitro and amino derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in designing compounds with specific pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Formamide, N-methyl-N-nitro-, involves its interaction with molecular targets through its nitro and formamide functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylformamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-nitroformamide: Lacks the methyl group, affecting its solubility and reactivity.
N-methyl-N-phenylformamide: Contains a phenyl group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
Formamide, N-methyl-N-nitro-, is unique due to the presence of both nitro and methyl groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
59476-43-6 |
|---|---|
Molekularformel |
C2H4N2O3 |
Molekulargewicht |
104.07 g/mol |
IUPAC-Name |
N-methyl-N-nitroformamide |
InChI |
InChI=1S/C2H4N2O3/c1-3(2-5)4(6)7/h2H,1H3 |
InChI-Schlüssel |
MJYOVCYHOSCGAY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



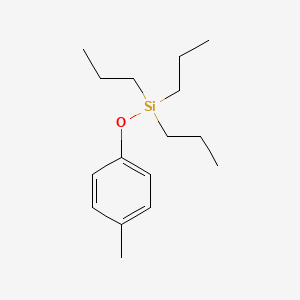

![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
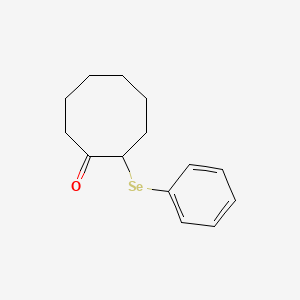
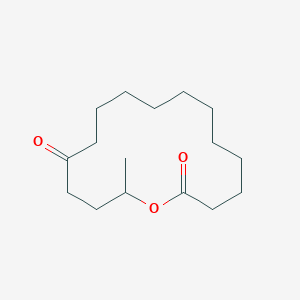

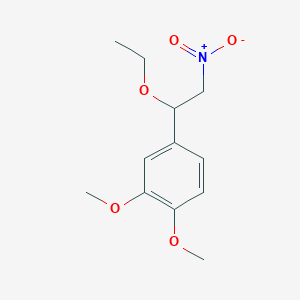
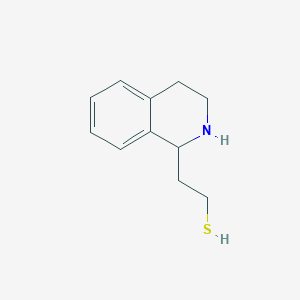

![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
